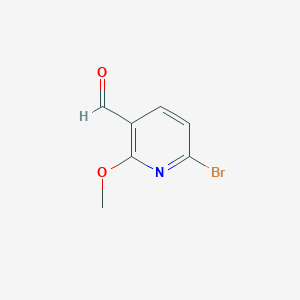

6-Bromo-2-methoxynicotinaldehyde

Beschreibung

Significance of Pyridine-Based Aldehyde Architectures in Medicinal and Materials Chemistry

Pyridine (B92270) and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core of numerous natural products, vitamins, and a significant number of FDA-approved drugs. epa.gov The pyridine ring is a versatile pharmacophore due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition at biological targets. sigmaaldrich.com The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's basicity, polarity, and metabolic stability. nih.gov

The incorporation of an aldehyde group onto the pyridine framework further enhances its synthetic utility. Aldehydes are highly reactive functional groups that can participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of libraries of compounds for drug discovery. For instance, pyridinecarboxaldehydes are precursors to a variety of bioactive molecules, including those with potential applications in treating conditions like idiopathic pulmonary fibrosis and malaria. chemicalbook.com

In the domain of materials science, pyridine-based structures are integral to the development of functional materials. Their ability to act as ligands for metal ions is exploited in the creation of coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and sensing. The electronic nature of the pyridine ring also makes it a valuable component in organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells. The functionalization of pyridine aldehydes can be leveraged to tune the electronic and photophysical properties of these materials.

Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates

Halogenated pyridines are indispensable building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. acs.org The presence of a halogen atom, such as bromine, provides a handle for a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The strategic placement of a halogen on the pyridine ring allows for regioselective functionalization, a critical aspect in the synthesis of complex molecules. This controlled introduction of new substituents is essential for establishing structure-activity relationships in medicinal chemistry and for fine-tuning the properties of functional materials. The electron-withdrawing nature of halogens can also influence the reactivity of other functional groups on the pyridine ring, providing another layer of synthetic control.

Positioning of 6-Bromo-2-methoxynicotinaldehyde within the Landscape of Functionalized Nicotinaldehydes

This compound, with its chemical formula C7H6BrNO2 and a molecular weight of 216.03 g/mol , is a distinct entity within the broader class of functionalized nicotinaldehydes. chemicalbook.com Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position, a methoxy (B1213986) group at the 2-position, and an aldehyde group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule.

The bromine atom at the 6-position serves as a key site for cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The methoxy group at the 2-position, being an electron-donating group, can influence the electronic properties of the pyridine ring and may direct the regioselectivity of certain reactions. The aldehyde group at the 3-position is a versatile functional handle for a plethora of chemical transformations, including the formation of imines, alcohols, and various heterocyclic systems.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRFLECKNDNCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483295 | |

| Record name | 6-Bromo-2-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58819-88-8 | |

| Record name | 6-Bromo-2-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 6 Bromo 2 Methoxynicotinaldehyde

Synthetic Routes via Strategic Functionalization of Pyridine (B92270) Rings

The construction of 6-Bromo-2-methoxynicotinaldehyde (with the chemical formula C7H6BrNO2 and a molecular weight of 216.03 g/mol ) typically involves a multi-step process that strategically introduces the bromo, methoxy (B1213986), and aldehyde functionalities onto a pyridine core. americanelements.com

Regioselective Bromination of Pyridine Precursors

A critical step in the synthesis is the regioselective introduction of a bromine atom at the 6-position of the pyridine ring. The reactivity of the pyridine ring can be modulated to direct bromination to the desired position. One approach involves the bromination of 2-methoxypyridine (B126380). However, studies have shown that the direct bromination of 2-methoxyquinoline, a related heterocyclic system, occurs at the 6- and 8-positions, indicating the complexity of controlling regioselectivity. capes.gov.br To achieve the desired 6-bromo substitution on a pyridine ring, it is often necessary to start with a precursor that directs the bromination accordingly. For instance, starting with 2,6-dibromopyridine (B144722) allows for subsequent selective functionalization at one of the bromine-bearing positions. rsc.org Another strategy involves the use of pyridine N-oxides, which can activate the pyridine ring for electrophilic substitution at specific positions. researchgate.net

Introduction of the Methoxy Group through Nucleophilic Aromatic Substitution or Etherification

The methoxy group is typically introduced via a nucleophilic aromatic substitution (SNA_r) reaction. wikipedia.org In this type of reaction, a nucleophile, in this case, a methoxide (B1231860) source like sodium methoxide, displaces a leaving group, often a halide, on the aromatic ring. wikipedia.orggoogle.com For the synthesis of this compound, this would involve reacting a 2,6-dihalopyridine derivative with a methoxide source. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). wikipedia.orgnih.gov The choice of solvent and reaction temperature is crucial for the success of this step. Alternatively, etherification of a corresponding hydroxypyridine precursor can also be employed.

Formation of the Aldehyde Moiety at the 3-Position

The final key functionalization is the introduction of an aldehyde group at the 3-position of the pyridine ring. This can be achieved through various formylation methods. One common approach is the ortho-formylation of a 2-substituted pyridine derivative. acs.org This often involves the use of a strong base, such as n-butyllithium, to deprotonate the position ortho to the existing substituent, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The specific conditions for this step need to be carefully controlled to avoid side reactions and ensure high yields of the desired nicotinaldehyde derivative.

Optimization of Reaction Parameters for Yield, Selectivity, and Purity

Solvent and Temperature Effects on Reaction Outcome

The selection of solvent and the control of reaction temperature are critical parameters in the synthesis of this compound, profoundly influencing reaction rate, yield, and the regioselectivity of the bromination step.

The polarity of the solvent can significantly affect the reactivity of the brominating agent and the pyridine substrate. For electrophilic bromination reactions, a range of solvents can be employed, from non-polar halogenated hydrocarbons to polar aprotic solvents. For instance, in the bromination of related heterocyclic compounds, solvents like ether and aqueous acetic acid have been shown to influence the position of bromination. Specifically, the use of ether as a solvent can favor bromination at certain positions over others. rsc.org

Temperature control is paramount for managing the selectivity of the reaction. Many bromination reactions are highly exothermic, and without proper temperature management, the risk of over-bromination and other side reactions increases. For instance, in the synthesis of related bromo-pyridine derivatives, reactions are often initiated at very low temperatures, such as -78°C, and then allowed to warm gradually to a specific temperature to ensure controlled reactivity. arkat-usa.orgprepchem.com In some cases, reactions are maintained at low temperatures throughout the addition of reagents, for example at -10°C to 0°C, to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov The precise temperature profile will depend on the specific reagents used. For example, when using a strong base like n-butyllithium for lithiation prior to formylation, the reaction is typically conducted at -78°C to prevent unwanted side reactions. arkat-usa.orgprepchem.com

The following table summarizes the impact of solvent and temperature on the synthesis of related brominated pyridine aldehydes, offering insights into the potential conditions for the synthesis of this compound.

| Solvent | Temperature (°C) | Observation | Reference |

| Ether | -78 | Controlled lithiation and subsequent formylation. arkat-usa.orgprepchem.com | arkat-usa.orgprepchem.com |

| Aqueous Acetic Acid | Not specified | Can influence the regioselectivity of bromination. rsc.org | rsc.org |

| Acetonitrile | -10 to 60 | Effective for electrophilic bromination with NBS. nih.govnih.gov | nih.govnih.gov |

| Dichloromethane | Not specified | Used for extraction and purification. nih.govnih.gov | nih.govnih.gov |

Strategies for Minimizing Undesired Side Reactions (e.g., Over-bromination, Aldehyde Oxidation)

The synthesis of this compound is susceptible to several side reactions, primarily over-bromination and oxidation of the aldehyde functional group. The implementation of specific strategies is crucial to maximize the yield of the desired product.

Minimizing Over-bromination:

Over-bromination, the introduction of more than one bromine atom onto the pyridine ring, is a common challenge in the synthesis of monobrominated pyridines. Several strategies can be employed to mitigate this issue:

Stoichiometric Control of the Brominating Agent: Careful control of the molar ratio of the brominating agent to the pyridine substrate is essential. Using a slight excess or an equimolar amount of the brominating agent can help to prevent the addition of a second bromine atom. In some patented processes for related compounds, using less than one equivalent of the brominating agent is preferred to avoid side products. google.com

Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role. Milder brominating agents, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), are often preferred over the more reactive molecular bromine (Br₂). nih.govgoogle.com The choice between these can depend on the specific substrate and reaction conditions.

Low-Temperature Reaction Conditions: As mentioned previously, conducting the bromination at low temperatures helps to control the reaction rate and selectivity, thereby reducing the likelihood of over-bromination. arkat-usa.orgprepchem.com

Minimizing Aldehyde Oxidation:

The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of certain brominating agents or under harsh reaction conditions. Strategies to prevent this include:

Use of Mild Brominating Agents: Reagents like NBS and DBDMH are generally less oxidizing than molecular bromine, making them a better choice when an aldehyde group is present. nih.govgoogle.com

Protection of the Aldehyde Group: If the aldehyde is particularly sensitive, it can be protected as an acetal (B89532) before the bromination step. The acetal is stable to the bromination conditions and can be readily deprotected to regenerate the aldehyde after the bromination is complete.

The following table outlines strategies to minimize common side reactions in the synthesis of this compound, based on established chemical principles and findings from related syntheses.

| Side Reaction | Strategy | Rationale | Reference |

| Over-bromination | Use of stoichiometric or sub-stoichiometric amounts of brominating agent. | Limits the availability of the brominating species for a second substitution. | google.com |

| Over-bromination | Employing milder brominating agents like NBS or DBDMH. | Reduces the electrophilicity of the bromine source, leading to more controlled bromination. | nih.govgoogle.com |

| Over-bromination | Maintaining low reaction temperatures. | Slows down the reaction rate, enhancing selectivity for mono-bromination. | arkat-usa.orgprepchem.com |

| Aldehyde Oxidation | Use of non-oxidizing or mildly oxidizing brominating agents (e.g., NBS). | Prevents the conversion of the aldehyde to a carboxylic acid. | acsgcipr.org |

| Aldehyde Oxidation | Protection of the aldehyde as an acetal. | The acetal group is inert to many bromination conditions and can be removed later. | |

| Aldehyde Oxidation | Formylation of a pre-brominated precursor. | Avoids the presence of the sensitive aldehyde group during the bromination step. | organic-chemistry.orgwikipedia.orgsigmaaldrich.com |

Detailed Mechanistic Studies of 6 Bromo 2 Methoxynicotinaldehyde Reactivity

Reactivity Profiles of the Aldehyde Functionality

The aldehyde group in 6-Bromo-2-methoxynicotinaldehyde is a primary site for nucleophilic attack and redox transformations, enabling the synthesis of a wide array of derivatives.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. A prominent example of this reactivity is the condensation reaction with primary amines to form Schiff bases (imines). mediresonline.org This reaction typically proceeds via the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.gov These reactions are fundamental in constructing larger, more complex molecules. mediresonline.orgresearchgate.net

While specific examples of aldol condensations with this compound are not extensively documented in the provided results, the aldehyde functionality is, in principle, susceptible to enolate attack. This would lead to the formation of β-hydroxy aldehyde or ketone derivatives, which are valuable intermediates in organic synthesis.

Table 1: Examples of Nucleophilic Addition to Aldehydes

| Reaction Type | Nucleophile | Intermediate | Product |

| Schiff Base Formation | Primary Amine (R-NH₂) | Hemiaminal | Imine/Schiff Base |

| Aldol Condensation | Enolate | Alkoxide | β-Hydroxy Aldehyde |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-bromo-2-methoxynicotinic acid. This transformation is a common step in the synthesis of various pharmaceutical and agrochemical compounds. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed for this purpose. The choice of oxidant depends on the desired selectivity and the tolerance of other functional groups in the molecule.

Reductive Transformations to Alcohols and Amines

Reduction of the aldehyde functionality provides access to primary alcohols and amines. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to (6-bromo-2-methoxypyridin-3-yl)methanol (B591772). youtube.com

Furthermore, the aldehyde can undergo reductive amination. This two-step process involves the initial formation of a Schiff base with an amine, followed by in-situ reduction of the imine intermediate. This method is highly effective for synthesizing secondary and tertiary amines, expanding the molecular diversity accessible from this starting material. wikipedia.org

Transformations Involving the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key functional group that enables carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine core. youtube.com The reactivity of the C-Br bond allows for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgfishersci.co.uk The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgnih.gov It is widely used to synthesize biaryl and substituted pyridine derivatives. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands. organic-chemistry.orgresearchgate.net It is a significant improvement over classical methods for synthesizing aryl amines. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orggold-chemistry.orgwikipedia.org It is an efficient method for synthesizing aryl alkynes, which are important building blocks in materials science and natural product synthesis. nih.govresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron Compound | C-C | Pd Catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd Catalyst, Cu(I) Co-catalyst, Base |

Magnesium or Lithium Halogen Exchange and Subsequent Quenching

The bromine atom can be exchanged with a metal, such as magnesium or lithium, to form an organometallic intermediate. This transformation dramatically inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile.

Magnesium-Halogen Exchange (Grignard Reagent Formation): Reaction with magnesium metal yields the corresponding Grignard reagent, (6-formyl-2-methoxypyridin-5-yl)magnesium bromide. youtube.com This organomagnesium compound is a strong nucleophile and base that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com

Lithium-Halogen Exchange: Treatment with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures results in a rapid bromine-lithium exchange. wikipedia.orgresearchgate.net This forms a highly reactive aryllithium species. princeton.edu This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups onto the pyridine ring. nih.gov

These halogen-metal exchange reactions are fundamental for creating organometallic reagents that are not easily accessible by other means, providing a powerful strategy for the functionalization of the pyridine core. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted pyridines, particularly those bearing good leaving groups and electron-withdrawing substituents. wikipedia.orgacs.org The pyridine nitrogen atom withdraws electron density from the ring, making the carbon atoms, especially at the ortho (2 and 6) and para (4) positions, electrophilic and thus prone to attack by nucleophiles. wikipedia.org

In this compound, the bromine atom at the C-6 position serves as a leaving group. This position is activated towards nucleophilic attack by the adjacent electron-withdrawing ring nitrogen. Furthermore, the electron-withdrawing nature of the formyl (aldehyde) group at the C-3 position enhances the electrophilicity of the ring, further facilitating the SNAr reaction.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org First, a nucleophile attacks the carbon atom bonded to the bromine (the ipso-carbon), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com This intermediate temporarily loses its aromaticity. libretexts.org The negative charge in this complex is effectively delocalized, with the electronegative nitrogen atom of the pyridine ring playing a crucial role in its stabilization. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of strongly electron-withdrawing groups is known to stabilize the Meisenheimer complex, thereby accelerating the rate of SNAr reactions. lumenlearning.commasterorganicchemistry.com While the 2-methoxy group is generally considered an electron-donating group via resonance, its inductive effect and the powerful activating effects of the ring nitrogen and the aldehyde group ensure that the C-6 position is sufficiently electrophilic to react with a variety of nucleophiles. A range of nucleophiles can be employed to displace the bromide, leading to a diverse array of functionalized pyridine derivatives.

| Nucleophile | Reagent Example | Resulting C-6 Substituent | Product Class |

|---|---|---|---|

| Amine | Piperidine | -N(CH₂)₅ | 6-Piperidinyl-2-methoxynicotinaldehyde |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | -OCH₃ | 2,6-Dimethoxynicotinaldehyde |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | 2-Methoxy-6-(phenylthio)nicotinaldehyde |

| Cyanide | Potassium Cyanide (KCN) | -CN | 6-Cyano-2-methoxynicotinaldehyde |

Impact of the 2-Methoxy Group on Pyridine Ring Activation and Directing Effects

The 2-methoxy group exerts a significant influence on the reactivity and regioselectivity of the pyridine ring, stemming from a combination of resonance and inductive effects.

Influence on Electrophilic Aromatic Substitution Regioselectivity

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult due to the ring's electron-deficient character and the fact that the nitrogen atom is protonated or coordinates to the electrophile's Lewis acid catalyst under typical EAS conditions. quimicaorganica.org When substitution does occur, it preferentially takes place at the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 leads to a highly unstable resonance structure where the electronegative nitrogen atom bears a formal positive charge. quimicaorganica.orgquora.com

In this compound, the 2-methoxy group is a powerful activating group and an ortho, para-director for EAS. libretexts.org This is because the oxygen atom's lone pairs can be donated into the ring through resonance, increasing the electron density at the ortho (C-3) and para (C-5) positions. This activating, directing effect of the methoxy (B1213986) group competes with the deactivating nature of the pyridine nitrogen and the other electron-withdrawing substituents (bromo and aldehyde).

The regiochemical outcome of an EAS reaction on this molecule is determined by the sum of these effects:

2-Methoxy group (-OCH₃): Strongly activating, directs ortho (C-3) and para (C-5).

Pyridine Nitrogen: Strongly deactivating, directs meta (C-3 and C-5).

3-Aldehyde group (-CHO): Strongly deactivating, directs meta (C-5).

6-Bromo group (-Br): Deactivating, directs ortho and para (relative to itself, i.e., C-5 and C-3).

All directing effects converge to favor substitution at the C-5 position. The C-3 position is sterically hindered by the adjacent methoxy and aldehyde groups. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is para to the strongly activating methoxy group and meta to the deactivating aldehyde group.

| Substituent | Position | Electronic Effect | Favored Position(s) for Attack |

|---|---|---|---|

| -OCH₃ | 2 | Activating (+R >> -I) | 3, 5 |

| -CHO | 3 | Deactivating (-R, -I) | 5 |

| -Br | 6 | Deactivating (-I > +R) | 3, 5 |

| Ring Nitrogen | 1 | Deactivating (-I, -R) | 3, 5 |

| Predicted Net Regioselectivity | 5 |

Role in Stabilization of Reaction Intermediates

The directing influence of the 2-methoxy group is fundamentally linked to its ability to stabilize the cationic intermediate (the arenium ion or σ-complex) formed during electrophilic aromatic substitution.

When an electrophile attacks the C-5 position (para to the methoxy group), the resulting positive charge in the arenium ion can be delocalized onto the carbon bearing the methoxy group. A key resonance structure can then be drawn in which the lone pair of the methoxy oxygen donates into the ring, forming a C=O double bond and placing the positive charge on the oxygen atom. libretexts.org This structure is particularly stable because all atoms (except hydrogen) have a complete octet of electrons. This additional resonance stabilization significantly lowers the activation energy for attack at the C-5 position compared to other positions.

Conversely, for attack at the C-4 position (meta to the methoxy group), the positive charge of the intermediate cannot be directly delocalized onto the methoxy-bearing carbon. youtube.com Consequently, the stabilizing resonance effect of the methoxy group is not fully realized, and the transition state leading to meta-substitution is of higher energy. youtube.com This differential stabilization of the reaction intermediates is the primary reason for the observed regioselectivity, guiding the electrophile to the position that allows for the most stable transition state.

Derivatization Strategies and the Design of Novel Analogues from 6 Bromo 2 Methoxynicotinaldehyde

Systematic Structural Modifications at the Aldehyde Position

The aldehyde group is a highly reactive functional group that readily participates in a variety of chemical transformations, making it a prime target for initial derivatization strategies.

Formation of Imines, Oximes, Hydrazones, and Enamines

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by primary amines to form imines, by hydroxylamines to form oximes, and by hydrazines to yield hydrazones. masterorganicchemistry.comyoutube.com These condensation reactions typically proceed by the formation of a hemiaminal intermediate, which then dehydrates to furnish the final C=N double bond. nih.gov The formation of these derivatives can be catalyzed by acid and is often reversible. masterorganicchemistry.comyoutube.com

The reaction with primary amines to form imines is a fundamental transformation in organic chemistry. organic-chemistry.org Similarly, the reaction with hydrazines to form hydrazones is a well-established method for creating stable derivatives. nih.govnih.gov Oxime formation, resulting from the reaction with hydroxylamine, also provides a stable analogue. masterorganicchemistry.comnih.gov Enamines can be formed through the reaction of the aldehyde with a secondary amine.

These derivatization strategies are valuable for introducing a wide range of substituents and functionalities onto the pyridine (B92270) ring, thereby enabling the exploration of structure-activity relationships.

Table 1: Examples of Aldehyde Derivatization Reactions

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | R'-CHO + NH₂OH ⇌ R'-CH=N-OH + H₂O |

| Hydrazine (R-NHNH₂) | Hydrazone | R'-CHO + R-NHNH₂ ⇌ R'-CH=N-NH-R + H₂O |

| Secondary Amine (R₂NH) | Enamine | R'-CH₂CHO + R₂NH ⇌ R'-CH=CH-NR₂ + H₂O |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The aldehyde functionality of 6-Bromo-2-methoxynicotinaldehyde is also amenable to olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to introduce carbon-carbon double bonds. nih.govresearchgate.net These reactions are powerful tools for extending the carbon framework and synthesizing alkene-containing analogues.

The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to convert an aldehyde into an alkene. researchgate.net A key advantage of the Wittig reaction is the predictable placement of the double bond. researchgate.net

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. organic-chemistry.orgwikipedia.org This reaction generally offers excellent E-selectivity in the formation of the alkene. organic-chemistry.orgwikipedia.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed during workup. youtube.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Dialkylphosphate salt |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |

| Reactivity | Ylide is neutral | Carbanion is more nucleophilic |

| Stereoselectivity | Can be selective for Z- or E-alkenes depending on ylide stability | Generally high E-selectivity |

Chemical Transformations of the Bromine Substituent

The bromine atom at the 6-position of the pyridine ring serves as a valuable handle for a variety of cross-coupling and substitution reactions, enabling the introduction of diverse functionalities.

Replacement with Carbon-Carbon, Carbon-Nitrogen, or Carbon-Oxygen Bonds

The bromo-substituent can be readily replaced through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new bonds. nih.gov

Carbon-Carbon Bond Formation: Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron reagent, is a widely used method for forming new C-C bonds. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov Other important C-C bond-forming reactions include the Negishi (organozinc), Stille (organotin), and Kumada (Grignard) couplings. youtube.com

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. youtube.com This allows for the introduction of a wide range of primary and secondary amines.

Carbon-Oxygen Bond Formation: The Ullmann condensation can be employed to form C-O bonds by reacting the bromo-substituted pyridine with an alcohol in the presence of a copper catalyst.

Hydrogenolysis and Reductive Debromination

The bromine atom can be removed and replaced with a hydrogen atom through hydrogenolysis or reductive debromination. This transformation is useful for preparing the corresponding 2-methoxy-nicotinaldehyde scaffold. Hydrogenolysis is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.

Modifications and Substitutions of the Methoxy (B1213986) Group

The methoxy group at the 2-position of the pyridine ring can also be a site for chemical modification, although it is generally less reactive than the aldehyde or bromine functionalities.

The primary transformation of the methoxy group is its demethylation to the corresponding hydroxypyridine. thieme-connect.comelsevierpure.com This can be achieved using various reagents, such as strong acids (e.g., HBr), Lewis acids (e.g., BBr₃), or nucleophilic reagents. thieme-connect.comwikipedia.org For instance, L-selectride has been shown to be an effective reagent for the chemoselective demethylation of methoxypyridines. thieme-connect.comthieme-connect.com

Once the hydroxyl group is unmasked, it can be further functionalized. For example, it can be alkylated to introduce different ether linkages or converted to a triflate, which can then participate in cross-coupling reactions.

The direct nucleophilic substitution of the methoxy group is challenging but can sometimes be achieved under forcing conditions with strong nucleophiles.

Synthesis of Congeners and Analogues for Structure-Activity Relationship (SAR) Studies

The strategic modification of this compound is pivotal in medicinal chemistry for the generation of novel compounds with tailored pharmacological profiles. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the bromo and methoxy substituents on the pyridine ring provide opportunities for fine-tuning the electronic and steric properties of the resulting molecules.

The exploration of regioisomeric and isosteric variants of the this compound scaffold is a key strategy in lead optimization. While direct SAR studies on a broad panel of regioisomers of this specific aldehyde are not extensively published in peer-reviewed literature, the patent literature reveals its utility as a building block, implying an underlying understanding of its SAR.

Isosteric replacement of the bromine atom is a common strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and to explore different interactions with biological targets. For instance, the bromo group can be replaced by other halogens (e.g., chlorine), cyano groups, or small alkyl groups through various cross-coupling reactions. The aldehyde can also be converted to other functional groups, such as amines or alcohols, to explore different binding interactions.

A notable example from the patent literature describes the use of this compound in the synthesis of inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. In these syntheses, the bromo substituent is typically replaced via a Suzuki coupling reaction, demonstrating a practical application of isosteric replacement at this position. google.comgoogle.com

| Compound | Starting Material | Modification | Synthetic Method | Potential Application |

| 6-Aryl-2-methoxynicotinaldehyde | This compound | Replacement of bromine with an aryl group | Suzuki Coupling | PD-1/PD-L1 Inhibitors |

| 6-Heteroaryl-2-methoxynicotinaldehyde | This compound | Replacement of bromine with a heteroaryl group | Suzuki Coupling | PD-1/PD-L1 Inhibitors |

This table is generated based on synthetic strategies found in patent literature, illustrating the derivatization potential of this compound.

The aldehyde functionality of this compound provides a gateway for its incorporation into a wide range of heterocyclic systems. This is a powerful strategy to constrain the conformation of the molecule and to introduce new interaction points with biological targets.

The aldehyde can undergo condensation reactions with various nucleophiles to form imines, which can then be further cyclized to generate heterocycles such as imidazoles, thiazoles, or pyrimidines. Reductive amination of the aldehyde can lead to secondary amines, which can be precursors to nitrogen-containing heterocycles.

Patent literature showcases the versatility of the closely related (6-bromo-2-methoxypyridin-3-yl)methanol (B591772) and (6-bromo-2-methoxypyridin-3-yl)methanamine, derived from the title aldehyde, in constructing complex molecules. For example, the (6-bromo-2-methoxypyridin-3-yl)methoxy moiety has been incorporated into benzimidazole (B57391) derivatives that act as GLP-1R modulators. google.com Furthermore, the amine derivative has been used to synthesize sulfonamides, which are common motifs in medicinal chemistry. google.com These examples underscore the role of the this compound core in building diverse heterocyclic structures.

| Starting Moiety | Reaction | Resulting Heterocycle | Exemplified Application |

| (6-bromo-2-methoxypyridin-3-yl)methoxy | Ether linkage formation | Benzimidazole | GLP-1R Modulating Compounds google.com |

| 6-bromo-2-methoxypyridin-3-amine | Sulfonamide formation | Pyridyl Sulfonamide | LPAR1 Antagonists google.com |

This table illustrates how derivatives of this compound can be incorporated into various heterocyclic systems for therapeutic applications, based on data from patent filings.

Applications of 6 Bromo 2 Methoxynicotinaldehyde in Advanced Organic Synthesis and Drug Discovery

Utility as a Key Building Block for Complex Heterocyclic Structures

The strategic placement of the bromo, methoxy (B1213986), and aldehyde groups on the pyridine (B92270) core makes 6-Bromo-2-methoxynicotinaldehyde a powerful intermediate for the construction of diverse and complex heterocyclic systems. The bromine atom serves as a handle for cross-coupling reactions, the aldehyde provides a gateway for condensation and reductive amination reactions, and the methoxy group can influence the electronic properties of the ring and be a site for further functionalization.

Precursor for Pharmacologically Active Compounds and Intermediates

This compound is a valuable starting material for the synthesis of a variety of pharmacologically relevant compounds and their intermediates. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine, providing access to a wide range of derivatives.

A closely related analogue, 6-bromo-2-methoxy-3-aminopyridine, has been utilized as a key intermediate in the synthesis of novel gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy. nih.gov The synthesis of this key amine intermediate highlights the potential of this compound to be readily converted to the corresponding amine, which can then participate in further coupling reactions to build complex, biologically active molecules. nih.gov

The bromo-substituent on the pyridine ring is particularly useful for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Scaffolds for the Synthesis of Novel Drug Candidates (e.g., Kinase Inhibitors, Antivirals, Antibacterials)

The substituted pyridine core of this compound is a prevalent scaffold in a multitude of drug candidates, including kinase inhibitors, antivirals, and antibacterials.

Kinase Inhibitors:

The 4-anilino-quin(az)oline scaffold is a well-established "hinge binder" motif in the design of kinase inhibitors. researchgate.net The synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi-tyrosine kinase inhibitors demonstrates the importance of the bromo-pyridine moiety in this class of compounds. nih.gov These compounds have shown inhibitory activity against EGFR, HER2, and VEGFR-2. nih.gov The bromo substituent in these scaffolds allows for further modification to optimize potency and selectivity. While not a direct use of the aldehyde, the underlying bromo-methoxypyridine structure is a key component, and the aldehyde could serve as a synthetic handle to introduce other functionalities.

| Drug Candidate Class | Relevant Scaffold/Compound | Key Structural Feature from this compound |

| Kinase Inhibitors | 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Bromo-pyridine core |

| Gamma-Secretase Modulators | Methoxypyridine-derived GSMs | 6-Bromo-2-methoxypyridine core |

| Antibacterials | Pyridine-derived bedaquiline (B32110) analogues | Substituted pyridine ring |

Antivirals:

The development of novel antiviral agents often relies on the synthesis of modified nucleoside analogues and other heterocyclic systems. For instance, the synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues has yielded compounds with antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov While a different heterocyclic core, this highlights the utility of bromo- and methoxy-functionalized building blocks in antiviral research. The aldehyde functionality of this compound could be used to construct similar side chains on various heterocyclic scaffolds.

Antibacterials:

The discovery of new antibiotics is critical to combatting drug-resistant bacteria. The development of pyridine-derived analogues of the anti-tubercular drug bedaquiline has shown that replacement of the quinoline (B57606) A-ring with a pyridine heterocycle can retain potent anti-tubercular activity. nih.gov This underscores the importance of substituted pyridines in the design of new antibacterial agents. Furthermore, studies on 6-bromoindolglyoxylamide derivatives have identified compounds with intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria. nih.gov The bromo-aromatic motif is a key feature in these active compounds.

Role in the Development of Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating the function of proteins and other biological targets. The development of potent and selective chemical probes often involves the synthesis of small molecules with specific functionalities for target engagement and for the attachment of reporter tags.

The bromo- and extra C-terminal (BET) family of bromodomains are epigenetic readers that have emerged as important drug targets. The development of chemical probes for BET bromodomains has involved the optimization of fragment-derived hits. In one such study, a fragment containing a brominated core was identified as a starting point, and subsequent optimization led to the discovery of a potent and selective chemical probe. mskcc.org The bromine atom in the initial fragment served as a vector for further chemical modification. mskcc.org This illustrates how a compound like this compound, with its reactive handles, could be a valuable starting point for the development of novel chemical probes for various biological targets.

Synthesis of Ligands for Catalysis and Materials Science Applications

The pyridine nitrogen of this compound can act as a ligand for a wide range of metal catalysts. The aldehyde and bromo substituents can be further modified to create bidentate or tridentate ligands with tailored steric and electronic properties.

The synthesis of iridium-Lewis acid bifunctional catalysts for regio- and enantioselective C(sp2)−H meta-borylation has utilized chiral bipyridine ligands. acs.org These ligands are often constructed from smaller pyridine fragments, and the presence of substituents on the pyridine ring is crucial for tuning the catalytic activity and selectivity. acs.org The functional groups on this compound provide opportunities to synthesize novel ligands for a variety of catalytic transformations.

In the realm of materials science, substituted pyridines are used in the construction of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs). The synthesis of new bent-shaped luminescent mesogens has been achieved using 2-methoxypyridine (B126380) derivatives. researchgate.net The specific substitution pattern on the pyridine ring influences the liquid crystalline and photophysical properties of these materials. researchgate.net The versatile chemical nature of this compound makes it a promising candidate for the synthesis of novel functional materials with tailored properties.

Advanced Analytical and Spectroscopic Techniques for Characterization of 6 Bromo 2 Methoxynicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 6-Bromo-2-methoxynicotinaldehyde.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include a singlet for the aldehyde proton (-CHO), a singlet for the methoxy (B1213986) group protons (-OCH₃), and two doublets for the two aromatic protons on the pyridine (B92270) ring. The aldehyde proton is expected to be the most deshielded, appearing at a high chemical shift (δ) value, typically around 10 ppm. The methoxy protons will appear as a singlet around 4 ppm. The two aromatic protons (H-4 and H-5) will show characteristic doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their coupling constant revealing their meta-relationship.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. For this compound, seven distinct signals are expected. The aldehyde carbonyl carbon (C-3) will be highly deshielded, appearing around 190 ppm. The carbon atoms attached to electronegative atoms (C-2 attached to oxygen and C-6 attached to bromine) will also have characteristic chemical shifts. The remaining carbons of the pyridine ring will appear in the typical aromatic region (110-160 ppm).

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| -CHO | ~10.0 |

| H-5 | ~8.0 |

| H-4 | ~7.5 |

| -OCH₃ | ~4.1 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 |

| C-2 (C-OCH₃) | ~165 |

| C-6 (C-Br) | ~145 |

| C-3 (C-CHO) | ~138 |

| C-5 | ~140 |

| C-4 | ~115 |

| -OCH₃ | ~55 |

Note: The chemical shift values are predictions based on known data for structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the precise structural assignment by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the pyridine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu An HSQC spectrum would definitively link the proton signals of H-4, H-5, and the methoxy group to their corresponding carbon signals (C-4, C-5, and the methoxy carbon), simplifying the assignment of the carbon spectrum. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. columbia.edu Key HMBC correlations for this compound would include:

The aldehyde proton (-CHO) showing a correlation to the C-2 and C-4 carbons.

The methoxy protons (-OCH₃) showing a correlation to the C-2 carbon.

The H-5 proton showing correlations to C-3, C-6, and C-4.

The H-4 proton showing correlations to C-2, C-3, C-5, and C-6. These long-range correlations provide unambiguous evidence for the substitution pattern on the pyridine ring. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is vital for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated monoisotopic mass of this compound (C₇H₆BrNO₂) is 214.95819 g/mol . americanelements.com HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition and providing strong evidence for the compound's identity.

| HRMS Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Calculated Monoisotopic Mass | 214.95819 u |

| Expected [M+H]⁺ Ion | 215.96597 u |

Note: The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would be clearly visible in the mass spectrum, further corroborating the presence of a bromine atom in the molecule.

LC-MS for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of this compound and for identifying and quantifying any impurities.

A reversed-phase HPLC method would separate the target compound from non-polar and polar impurities. The eluent would then be directed into the mass spectrometer, which would detect the parent compound based on its mass-to-charge ratio. Potential impurities that could be monitored include unreacted starting materials (e.g., a di-brominated pyridine precursor) or by-products from the synthesis (e.g., hydrolysis of the methoxy group to a hydroxyl group). The high sensitivity of MS allows for the detection of trace-level impurities, providing a comprehensive purity profile of the sample.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | ~1700-1720 |

| C-H (Aldehyde) | ~2720 and ~2820 |

| C=C, C=N (Aromatic Ring) | ~1550-1600 |

| C-O (Ether) | ~1250 (asymmetric) & ~1050 (symmetric) |

| C-Br | ~500-650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems. The substituted pyridine ring in this compound constitutes a chromophore that will absorb UV light. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions, characteristic of heteroaromatic systems containing a carbonyl group. nih.gov The exact position of these absorptions can be influenced by the solvent and the specific substitution pattern on the ring. nsf.gov

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the most powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com This method provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of newly synthesized compounds like this compound and its derivatives. numberanalytics.comnih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can be a rate-limiting step. nih.govrochester.edu This is often achieved through slow evaporation of a solvent from a saturated solution of the purified compound. rochester.edu Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. numberanalytics.com

The geometric pattern of these diffraction spots allows for the determination of the crystal's unit cell dimensions and space group. The intensities of the spots are then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be resolved. numberanalytics.com For organic compounds, this technique can definitively establish the molecular conformation in the solid state. numberanalytics.com

While a specific crystal structure for this compound is not publicly documented, the table below illustrates the type of data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Pyridine Derivative Note: This table is a template representing typical data obtained from X-ray crystallography and does not represent actual data for this compound.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 905 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.58 |

| R-factor (%) | 4.5 |

Chromatographic Methods for Purification and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds in a mixture. microbenotes.comjascoinc.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for a compound like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. microbenotes.comwikipedia.org For the purification and analysis of this compound, a polar compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The selection of the column (stationary phase), mobile phase composition, flow rate, and detector are critical for achieving good separation. drawellanalytical.com A UV detector is often suitable for aromatic compounds like pyridine derivatives due to their strong absorbance in the UV region. jascoinc.com

While a specific HPLC method for this compound is not detailed in the literature, the following table provides an example of typical HPLC conditions that could be developed for its analysis.

Table 2: Illustrative HPLC Method Parameters Note: This table is a template representing typical parameters for an HPLC method and does not represent an established method for this compound.

| Parameter | Example Condition |

|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. cdc.gov Given that many pyridine derivatives are sufficiently volatile, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for both qualitative and quantitative analysis. mdpi.comnih.gov

In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. For pyridine derivatives, a capillary column with a nonpolar or medium-polarity stationary phase is often effective. mdpi.com

The following table illustrates a potential set of GC conditions for the analysis of a brominated pyridine derivative.

Table 3: Illustrative GC Method Parameters Note: This table is a template representing typical parameters for a GC method and does not represent an established method for this compound.

| Parameter | Example Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Methoxynicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of 6-Bromo-2-methoxynicotinaldehyde. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.net

For this compound, the distribution of these frontier orbitals can be visualized to predict sites of electrophilic and nucleophilic attack. The electron density of the HOMO is likely to be concentrated on the electron-rich methoxy (B1213986) group and the pyridine (B92270) ring, suggesting these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be localized around the electron-deficient aldehyde group and the bromine atom, indicating these as likely sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies for Ground State Geometries and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. nih.govnih.gov DFT calculations are particularly effective for determining the ground state geometry of molecules like this compound. By optimizing the molecular structure, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. These theoretical geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Furthermore, DFT can be employed to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate electronic absorption spectra, providing insights into the molecule's response to UV-visible light. nih.gov By calculating the energies of electronic transitions, TD-DFT can help in the interpretation of experimental spectra. Additionally, DFT calculations can predict vibrational spectra (infrared and Raman), which arise from the vibrations of the atoms within the molecule. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the structural characterization of the molecule.

Table 2: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | 285 nm |

| C=O Stretching Frequency (IR) | 1710 cm⁻¹ |

| C-Br Stretching Frequency (IR) | 650 cm⁻¹ |

| ¹H NMR Chemical Shift (Aldehyde H) | 9.95 ppm |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.comrsc.orgresearchgate.net For this compound, DFT calculations can be used to map out the potential energy surface for various reactions, such as nucleophilic substitution at the bromine-bearing carbon or addition to the aldehyde group.

By locating the transition state structures, which are saddle points on the potential energy surface, the activation energy for a given reaction can be calculated. This information is crucial for understanding the kinetics of the reaction and predicting the most favorable reaction pathway. The geometry of the transition state provides a snapshot of the molecule as it transforms from reactant to product, offering deep insights into the bond-breaking and bond-forming processes. For instance, in a nucleophilic aromatic substitution reaction, calculations could reveal whether the mechanism is concerted or proceeds through a Meisenheimer complex intermediate.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility and its interactions with solvent molecules.

Conformational analysis of this compound can reveal the relative stabilities of different rotational isomers (conformers), for example, concerning the orientation of the methoxy and aldehyde groups relative to the pyridine ring. MD simulations can explore the conformational landscape of the molecule and identify the most populated conformations in solution.

Solvent effects can significantly influence the properties and reactivity of a molecule. rsc.org MD simulations can explicitly model the solvent molecules, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding. Alternatively, continuum solvation models can be used in conjunction with DFT calculations to approximate the effect of the solvent as a polarizable medium. nih.gov These models are computationally less expensive and can provide valuable insights into how the solvent environment affects the electronic structure, stability, and reactivity of this compound.

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

In silico methods, which are computational approaches to drug discovery and chemical research, can be used to predict the reactivity and selectivity of this compound in novel chemical transformations. By calculating various molecular descriptors, such as atomic charges, electrostatic potential maps, and frontier molecular orbital densities, it is possible to predict the most likely sites for chemical reactions.

For example, an electrostatic potential map would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the prediction of where electrophiles and nucleophiles would preferentially attack. These predictions can be used to design new synthetic routes and to understand the regioselectivity and stereoselectivity of reactions involving this compound. This predictive power is particularly valuable in the early stages of designing new functional materials or pharmacologically active compounds, as it can help to prioritize experimental efforts and reduce the need for extensive trial-and-error synthesis.

Future Perspectives and Emerging Research Avenues for 6 Bromo 2 Methoxynicotinaldehyde Chemistry

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, aiming to reduce environmental impact and enhance efficiency. For a valuable building block like 6-Bromo-2-methoxynicotinaldehyde, developing sustainable synthetic routes is a key research objective. Current synthetic approaches often rely on traditional, multi-step processes that may involve hazardous reagents and generate significant waste. Future research will likely focus on the adoption of greener alternatives.

Several modern synthetic methodologies could be adapted to offer more sustainable pathways to this compound and its precursors. These include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption, and the use of environmentally benign solvents. nih.govacs.org One-pot multicomponent reactions (MCRs) represent another promising avenue, offering the potential to construct the substituted pyridine (B92270) ring in a single, atom-economical step, thereby minimizing waste and simplifying purification processes. sigmaaldrich.comresearchgate.net Furthermore, the use of reusable, solid-supported catalysts, such as activated fly ash, could replace homogeneous catalysts that are often difficult to recover and recycle. nih.gov

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Approach | Potential Advantages | Relevant Research Area |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often higher yields. | Synthesis of pyridine derivatives. acs.org |

| Flow Chemistry | Enhanced safety, better heat and mass transfer, potential for scalability and automation. libretexts.org | Continuous synthesis of heterocycles. acs.org |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, simplified purification. | One-pot synthesis of functionalized pyridines. sigmaaldrich.com |

| Use of Green Solvents | Reduced environmental impact and toxicity compared to traditional organic solvents. | Pyridine synthesis in eco-friendly media. nih.gov |

| Reusable Heterogeneous Catalysts | Simplified catalyst recovery and reuse, reduced metal contamination of products. | Ecofriendly synthesis using catalysts like fly ash. nih.gov |

Exploration of Novel Catalytic Transformations

The reactivity of this compound is largely defined by its three key functional groups: the bromo substituent, the methoxy (B1213986) group, and the aldehyde. While its use in palladium-catalyzed Suzuki couplings is documented, a vast landscape of other modern catalytic transformations remains to be explored. google.comgoogle.com Future research will undoubtedly focus on leveraging the unique electronic properties of this scaffold to forge new bonds and create a diverse array of derivatives.

The bromine atom at the 6-position is a prime handle for a variety of cross-coupling reactions beyond the Suzuki reaction. For instance, Sonogashira coupling could introduce alkyne moieties, while Buchwald-Hartwig amination could be employed to install a range of nitrogen-based functional groups. The aldehyde at the 3-position offers a gateway to numerous transformations, including reductive aminations, Wittig reactions, and various condensations.

Moreover, the field of C-H activation offers tantalizing possibilities for the direct functionalization of the pyridine ring, potentially at the C-4 or C-5 positions, which are otherwise difficult to access. Emerging techniques in photocatalysis could also unlock novel reactivity, using visible light to generate radical intermediates from the pyridine ring or its substituents, leading to new bond-forming strategies under mild, environmentally friendly conditions. google.com

Table 2: Potential Novel Catalytic Transformations for this compound

| Catalytic Reaction | Reactive Site | Potential Outcome |

|---|---|---|

| Sonogashira Coupling | C-Br bond | Introduction of alkyne functionalities. |

| Buchwald-Hartwig Amination | C-Br bond | Formation of C-N bonds with various amines. |

| Heck Coupling | C-Br bond | Formation of C-C bonds with alkenes. |

| C-H Activation/Functionalization | C-H bonds on the pyridine ring | Direct introduction of new substituents at C-4 or C-5. |

| Photocatalytic Radical Reactions | Pyridine ring / C-Br bond | Generation of radical intermediates for novel bond formations. google.com |

| Reductive Amination | Aldehyde group | Synthesis of a wide range of secondary and tertiary amines. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for new molecules for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. These technologies allow for the rapid synthesis and screening of large libraries of compounds, accelerating the discovery process. This compound is an ideal candidate for integration into such platforms due to its versatile chemical handles.

Using automated synthesis, the aldehyde group can be systematically reacted with a library of amines via reductive amination, while the bromo group can be subjected to a variety of cross-coupling partners. This parallel synthesis approach can generate hundreds or even thousands of distinct derivatives in a short period. These compound libraries can then be directly subjected to high-throughput screening to identify hits for specific biological targets or materials with desired properties. Flow chemistry, in particular, is well-suited for the automated and continuous production of such derivatives, offering excellent control over reaction conditions and the potential for in-line analysis and purification. libretexts.orgacs.org

Table 3: Hypothetical High-Throughput Experimentation Workflow

| Step | Description | Technology |

|---|---|---|

| 1. Library Design | In silico design of a virtual library of derivatives based on this compound. | Computational Chemistry |

| 2. Automated Synthesis | Parallel synthesis of the designed library using automated liquid handlers and reactors. | Robotic Synthesis Platforms, Flow Chemistry |

| 3. Purification and Plating | Automated purification of the synthesized compounds and plating into microtiter plates. | Automated HPLC, Acoustic Dispensing |

| 4. High-Throughput Screening | Screening of the compound library against one or more biological or material science assays. | Robotic Screening Systems |

| 5. Data Analysis | Analysis of screening data to identify "hit" compounds with desired activity or properties. | Informatics Software |

Discovery of Unforeseen Reactivity and Transformative Applications in Complex Chemical Synthesis

While the known reactivity of this compound provides a solid foundation for its use in synthesis, some of the most exciting future prospects lie in the discovery of unforeseen reactivity. As new synthetic methods are developed, they often reveal unexpected reaction pathways for existing molecules.

The interplay between the electron-withdrawing aldehyde, the electron-donating methoxy group, and the reactive bromo substituent could lead to novel cascade reactions or rearrangements under specific catalytic conditions. For example, photocatalysis might enable the generation of pyridinyl radicals, which could participate in previously inaccessible coupling reactions. The development of novel organocatalysts could also unlock new modes of activation for the aldehyde or the pyridine ring.

The discovery of such novel transformations would not only expand the synthetic chemist's toolkit but could also lead to the creation of entirely new molecular scaffolds with unique biological or material properties. The application of this compound in the synthesis of complex natural products or other intricate molecular architectures is another area ripe for exploration, where its specific substitution pattern could prove to be a key strategic element.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-methoxynicotinaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor like 2-methoxynicotinaldehyde using bromine or brominating agents (e.g., NBS) under inert atmospheres at low temperatures (0–5°C) to minimize side reactions. Industrial-scale production may employ continuous flow reactors for precise temperature control and higher yields . Characterization via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity, with specific attention to the aldehyde proton (~10 ppm in ¹H NMR) and bromine isotopic patterns in MS .

Q. How does the substitution pattern (bromo, methoxy, aldehyde) influence the reactivity of this compound?

- Methodological Answer : The bromine at position 6 enhances electrophilic substitution reactivity, while the methoxy group at position 2 acts as an electron-donating group, directing further substitutions to specific sites on the pyridine ring. The aldehyde group enables condensation reactions (e.g., formation of hydrazones or Schiff bases). Comparative studies with analogs (e.g., 6-Bromo-4-chloronicotinaldehyde) show that halogen positioning alters electronic effects and regioselectivity in nucleophilic attacks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8–4.0 ppm). ¹³C NMR confirms carbonyl (δ ~190–200 ppm) and aromatic carbons.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2850 cm⁻¹ (C-H stretch of aldehyde).

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z ~218.05) and bromine isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromination of nicotinaldehyde derivatives?

- Methodological Answer : Discrepancies in yields may arise from variations in brominating agents (e.g., Br₂ vs. NBS), solvent polarity, or trace moisture. Systematic optimization involves:

Screening solvents (e.g., DCM vs. THF) for optimal halogen activation.

Using anhydrous conditions with molecular sieves to suppress hydrolysis.

Monitoring reaction progress via TLC or in-situ IR.

Contradictory data should be analyzed using kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. What computational methods predict the regioselectivity of nucleophilic substitutions in this compound?